N,N-diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N,N-Diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a heterocyclic compound featuring:
- Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring, providing a planar aromatic system.
- 1,3,4-Oxadiazole substituent: A five-membered ring containing two nitrogen atoms and one oxygen atom at the 2-position of the indole. The 5-ethyl group on the oxadiazole enhances lipophilicity and may influence receptor binding.
- N,N-Diethyl acetamide side chain: A flexible substituent at the 1-position of the indole, contributing to solubility and pharmacokinetic properties.
The 1,3,4-oxadiazole moiety is a bioisostere for ester or carbamate groups, improving metabolic stability while retaining hydrogen-bonding capacity with biological targets .
Properties
IUPAC Name |
N,N-diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-16-19-20-18(24-16)15-11-13-9-7-8-10-14(13)22(15)12-17(23)21(5-2)6-3/h7-11H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXOFVHJYXVQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure combining an indole moiety with a 1,3,4-oxadiazole ring. The oxadiazole ring is known for its diverse biological activities, including anticancer properties. The specific arrangement of functional groups in N,N-diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. The incorporation of the indole structure within this compound may enhance its efficacy against various cancer cell lines.
Case Studies:
- In Vitro Studies: Research indicates that compounds similar to N,N-diethyl derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These studies often employ MTT assays to assess cell viability and determine IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-Diethyl derivative | MCF7 | 0.275 |
| Similar oxadiazole | HCT116 | 0.420 |
Anti-inflammatory Properties
Oxadiazole derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.
Relevant Findings:
A study demonstrated that similar oxadiazole compounds significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Antimicrobial Activity
The compound's structure may confer antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
Research Insights:
Preliminary screening of related oxadiazole compounds showed promising results against various bacterial strains, indicating that modifications to the N,N-diethyl framework could enhance these effects .
Neuroprotective Effects
Emerging research suggests that compounds with indole and oxadiazole structures may possess neuroprotective properties. This application is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Experimental Evidence:
Studies have indicated that certain derivatives can inhibit neuroinflammation and promote neuronal survival in vitro, providing a basis for further investigation into their use as neuroprotective agents .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with various molecular targets. The indole nucleus allows it to bind to multiple receptors, leading to a range of biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Insights:
Compounds with thioether-linked oxadiazoles (e.g., ) show enhanced anticancer activity due to improved enzyme (MMP-9) binding .
Acetamide Side Chain :
- N,N-Diethyl groups (target and ) may reduce metabolic degradation compared to aromatic acetamides (e.g., 4-methylphenyl in ) .
- Benzodioxol-methyl substituents () enhance cytotoxicity by promoting interactions with hydrophobic enzyme pockets .
Core Heterocycle :
- Indole vs. Tetrahydroindazol : The indole’s aromaticity favors π-π stacking with biological targets, while tetrahydroindazol () introduces conformational rigidity for selective enzyme inhibition .
Research Findings and Pharmacological Implications
Anticancer Activity:
- Oxadiazole derivatives with thioether linkages (e.g., ) exhibit IC₅₀ values comparable to cisplatin in lung adenocarcinoma (A549) and glioma (C6) cells. Docking studies confirm their binding to MMP-9’s active site, a key protease in tumor metastasis .
- N,N-Diethyl acetamide groups (as in the target compound) are associated with reduced off-target toxicity in analogues like , which showed 80% yield and selectivity for trypanothione synthetase .
Analytical Characterization:
- UV-Vis spectroscopy () and NMR () are standard for validating similar compounds’ purity and structure .
Biological Activity
N,N-diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound exhibits significant potential in therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Molecular Formula
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O2 |
| CAS Number | 946381-33-5 |
Interaction with Molecular Targets
The mechanism of action for this compound involves its interaction with various molecular targets. The indole nucleus allows it to bind to multiple receptors and enzymes that are crucial in cellular processes. Notably, it has been identified that this compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer treatment.
Anticancer Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties by targeting specific enzymes such as:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
These interactions lead to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. A study evaluating a library of oxadiazole derivatives found that compounds with similar structures exhibited significant activity against various pathogens . The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 0.22 μg/mL against Staphylococcus aureus .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation via enzyme inhibition |
| Antimicrobial | Effective against bacteria with low MIC values |
| Antioxidant | Potential to scavenge free radicals |
| Anti-inflammatory | May reduce inflammation through various pathways |
Case Study 1: Anticancer Research
A recent study focused on the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. Among these derivatives, this compound showed promising results in inhibiting topoisomerase I activity in HeLa and HCT116 cancer cell lines . The molecular docking studies supported these findings by demonstrating favorable binding interactions with the target enzyme.
Case Study 2: Antimicrobial Evaluation
In a comparative study of oxadiazole derivatives against common pathogens, N,N-diethyl derivatives were tested for their antimicrobial efficacy. Results indicated that compounds with the 5-substituted oxadiazole ring exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
